molecular formula C14H18N2O B101427 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile CAS No. 15190-14-4

2-(4-Methoxyphenyl)-2-piperidinoacetonitrile

Cat. No.: B101427
CAS No.: 15190-14-4
M. Wt: 230.31 g/mol
InChI Key: CYRKWIBBOQIQTG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-piperidinoacetonitrile is an organic compound that features a piperidine ring attached to a methoxyphenyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile typically involves the reaction of 4-methoxybenzyl cyanide with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-piperidinoacetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 4-Hydroxyphenyl-2-piperidinoacetonitrile.

    Reduction: 2-(4-Methoxyphenyl)-2-piperidinoacetamide.

    Substitution: Various substituted piperidinoacetonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-piperidinoacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-piperidinoacetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the nitrile group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRKWIBBOQIQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257774
Record name α-(4-Methoxyphenyl)-1-piperidineacetonitrile
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Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15190-14-4
Record name α-(4-Methoxyphenyl)-1-piperidineacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile
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Record name 15190-14-4
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Record name α-(4-Methoxyphenyl)-1-piperidineacetonitrile
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Record name 2-(4-methoxyphenyl)-2-piperidinoacetonitrile
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